N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5/c1-25-19(12-18(24-25)17-11-15(27-2)7-8-20(17)28-3)21(26)23-13-16-14-29-22(30-16)9-5-4-6-10-22/h7-8,11-12,16H,4-6,9-10,13-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKCLJSHLYXSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3COC4(O3)CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that exhibits significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Core : The spirocyclic structure is synthesized from precursors such as 1,4-dioxaspiro[4.5]decan.
- Introduction of the Pyrazole Moiety : This is achieved through reactions that link the pyrazole ring to the spirocyclic core.
- Carboxamide Formation : The final step involves the introduction of the carboxamide group, which is crucial for biological activity.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit potent anti-inflammatory effects. In various animal models, these compounds have shown significant inhibition of inflammatory markers.
Case Study
A study conducted on a series of pyrazole derivatives demonstrated that certain compounds exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac. For instance, one derivative showed an IC50 value of 54.65 μg/mL in inhibiting COX-2 activity, indicating its potential as a therapeutic agent for inflammatory conditions .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : It may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.
- Modulation of Signaling Pathways : The compound likely interacts with various signaling pathways involved in inflammation and pain perception.
Comparative Biological Activity Table
| Compound Name | IC50 (μg/mL) | COX Inhibition | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Promising anti-inflammatory activity |
| Diclofenac | 54.65 | High | Standard anti-inflammatory drug |
| Celecoxib | 44.81 | High | Selective COX-2 inhibitor |
Toxicity and Safety Profile
Preliminary studies on toxicity indicate that derivatives of this compound exhibit low acute toxicity levels in animal models. For example, compounds with similar structures have shown LD50 values exceeding 2000 mg/kg in mice . This suggests a favorable safety profile for further development.
Preparation Methods
Formation of Pyrazole Core via [3+2] Cycloaddition
The pyrazole ring is constructed through a [3+2] cycloaddition between a hydrazine derivative and a 1,3-diketone or α,β-unsaturated ketone. For the 3-(2,5-dimethoxyphenyl) substituent, 2,5-dimethoxyacetophenone reacts with N-tosylhydrazine to form a hydrazone, which undergoes cyclization under acidic conditions.
Procedure :
- Hydrazone formation : Stir 2,5-dimethoxyacetophenone (1.0 eq) with N-tosylhydrazine (1.2 eq) in ethanol at 60°C for 6 hours.
- Cyclization : Treat the hydrazone with acetic anhydride and calcium carbide (as a carbon source) at 100°C to yield 3-(2,5-dimethoxyphenyl)-1H-pyrazole.
- Methylation : React the pyrazole with dimethyl sulfate (1.1 eq) in acetone at 50°C to introduce the 1-methyl group.
Key Data :
Saponification to Carboxylic Acid
The esterified pyrazole (e.g., ethyl pyrazole-5-carboxylate) is hydrolyzed to the carboxylic acid using NaOH (2.0 M) in ethanol/water (3:1) at 80°C.
Optimization :
Functionalization of 1,4-Dioxaspiro[4.5]decane
Synthesis of 1,4-Dioxaspiro[4.5]decane
The spirocyclic ketal is prepared via acid-catalyzed cyclization of cyclohexanone with ethylene glycol.
Procedure :
Bromination to 2-Bromomethyl-1,4-dioxaspiro[4.5]decane
The spiro ketal is brominated at the methyl position using N-bromosuccinimide (NBS) and a radical initiator (AIBN) in CCl₄.
Conditions :
- NBS (1.1 eq), AIBN (0.1 eq), 80°C, 8 hours.
- Yield: 75% (purified via column chromatography).
Amination to 1,4-Dioxaspiro[4.5]decan-2-ylmethylamine
The brominated intermediate is converted to the amine via Gabriel synthesis:
- React with potassium phthalimide (1.5 eq) in DMF at 120°C for 24 hours.
- Hydrolyze the phthalimide with hydrazine hydrate (2.0 eq) in ethanol at 70°C for 6 hours.
- Isolate the amine via acid-base extraction (yield: 68%).
Amide Coupling to Assemble Target Compound
Activation of Pyrazole-5-carboxylic Acid
Convert the carboxylic acid to its acid chloride using thionyl chloride (2.0 eq) in anhydrous THF under reflux for 4 hours.
Key Metrics :
- Purity: >95% (via ¹H NMR).
- Storage: Use immediately to avoid hydrolysis.
Coupling with Spirocyclic Amine
React the acid chloride (1.1 eq) with 1,4-dioxaspiro[4.5]decan-2-ylmethylamine (1.0 eq) in THF at 0–5°C, followed by stirring at room temperature for 12 hours.
Workup :
- Quench with ice water.
- Extract with ethyl acetate, dry over MgSO₄, and concentrate.
- Purify via recrystallization (ethanol/water) or column chromatography (SiO₂, hexane/EtOAc).
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Pyrazole cyclization | 85 | 98 |
| Methylation | 90 | 97 |
| Spiro ketal bromination | 75 | 95 |
| Amide coupling | 68 | 96 |
Mechanistic Insights and Challenges
Regioselectivity in Pyrazole Formation
The [3+2] cycloaddition favors the 3-aryl substitution due to electronic effects of the methoxy groups, as demonstrated by deuterium-labeling studies. Competing pathways are suppressed using calcium carbide as a mild base.
Steric Hindrance in Amide Coupling
The bulky spirocyclic amine necessitates slow addition of the acid chloride to prevent dimerization. Catalytic DMAP (5 mol%) improves coupling efficiency.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example, using polar aprotic solvents like DMF (as in ) can enhance nucleophilic substitution reactions involving pyrazole intermediates. Catalytic agents such as K₂CO₃ (1.2 mmol) improve alkylation efficiency, while maintaining room temperature reduces side reactions. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1.1 molar ratios for RCH₂Cl) are critical to achieving high yields (>80%) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Comprehensive characterization involves:
- ¹H NMR to confirm substitution patterns on the pyrazole ring and dioxaspiro group.
- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) functional groups.
- ESI-MS for molecular weight validation and fragmentation analysis.
- X-ray crystallography (if feasible) to resolve stereochemical ambiguities in the spirocyclic moiety. These methods are standard in heterocyclic chemistry, as demonstrated in pyrazole derivative studies .
Q. How can researchers ensure purity during isolation and purification?
- Methodological Answer : Employ column chromatography with silica gel (60–120 mesh) and gradient elution (e.g., hexane/ethyl acetate mixtures). Recrystallization using ethanol or acetonitrile is recommended for high-purity crystalline products. Purity validation via HPLC (≥95%) is mandatory for biological testing .
Advanced Research Questions
Q. How can molecular docking studies predict biological targets for this compound?
- Methodological Answer : Molecular docking protocols involve:
- Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases, which are common targets for pyrazole derivatives .
- Software Tools : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e).
- Validation : Compare docking scores (e.g., -9.2 kcal/mol for DHFR inhibition in ) with known inhibitors. Include water molecules and adjust protonation states for accuracy.
- Post-Docking Analysis : Focus on hydrogen bonds (e.g., with Arg28, Glu30 in DHFR) and hydrophobic interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Comparative Assays : Replicate experiments under identical conditions (e.g., cell lines, concentrations).
- Orthogonal Validation : Use complementary assays (e.g., fluorescence-based ATP assays vs. MTT for cytotoxicity).
- Meta-Analysis : Pool data from multiple studies to identify trends. For example, discrepancies in IC₅₀ values may arise from variations in cell permeability or metabolic stability .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Systematic Substitution : Modify the 2,5-dimethoxyphenyl group (e.g., replace methoxy with halogens) and the spirocyclic moiety (e.g., vary ring sizes).
- In Vitro Screening : Test derivatives against panels of cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains.
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity. highlights pyrazole-carbothioamide derivatives with enhanced antimicrobial activity via this approach .
Q. What experimental designs are optimal for pharmacokinetic profiling?
- Methodological Answer :
- In Silico ADMET Prediction : Tools like SwissADME predict absorption (e.g., high GI absorption likely due to moderate logP) and CYP450 interactions.
- In Vivo Studies : Administer the compound (10 mg/kg IV/PO) in rodent models, collecting plasma samples at 0, 1, 2, 4, 8, 12, 24 h. Use LC-MS/MS for quantification.
- Metabolite Identification : Employ HR-MS/MS to detect phase I/II metabolites, focusing on oxidation of the methoxy groups .
Data Analysis and Reporting
Q. How should researchers handle variability in biological replicate data?
- Methodological Answer :
- Statistical Frameworks : Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalies.
- Normalization : Normalize cytotoxicity data to untreated controls and vehicle (e.g., DMSO) .
Q. What are best practices for reporting crystallographic data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
